molecular formula C24H27N3O5 B11291779 Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11291779
M. Wt: 437.5 g/mol
InChI Key: CRUHWXXAMWQTLU-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with a phenyl group and a 2-methylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common route includes:

    Formation of the Imidazolidinone Core: Starting from phenylglycine, the imidazolidinone ring is formed through cyclization with an appropriate isocyanate.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Esterification: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazolidinone ring is known for its bioactivity, and derivatives of this compound may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The imidazolidinone ring can form hydrogen bonds and hydrophobic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((3,5-dimethylphenoxy)acetyl)amino)benzoate
  • Ethyl 4-((2-methylphenoxy)acetyl)amino)benzoate
  • Methyl 4-((3,5-dimethylphenoxy)acetyl)amino)benzoate

Uniqueness

Ethyl 4-({[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific substitution pattern on the imidazolidinone ring and the presence of the phenyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(2-methylpropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H27N3O5/c1-4-32-23(30)17-10-12-18(13-11-17)25-21(28)14-20-22(29)27(19-8-6-5-7-9-19)24(31)26(20)15-16(2)3/h5-13,16,20H,4,14-15H2,1-3H3,(H,25,28)

InChI Key

CRUHWXXAMWQTLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC(C)C)C3=CC=CC=C3

Origin of Product

United States

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